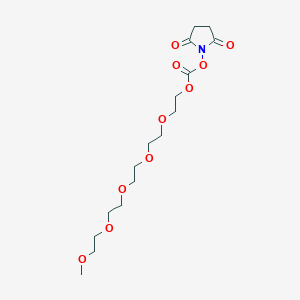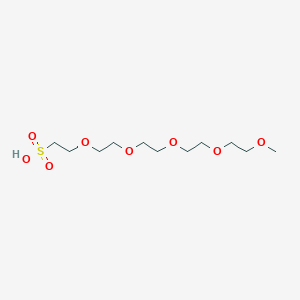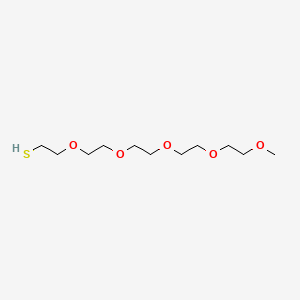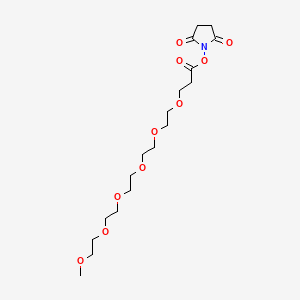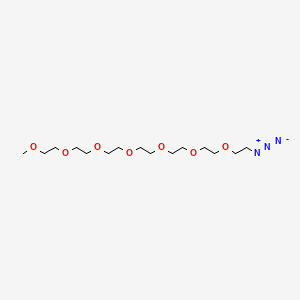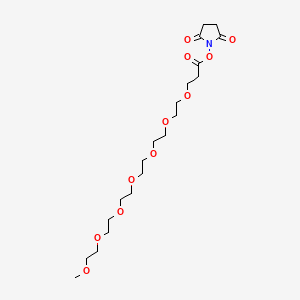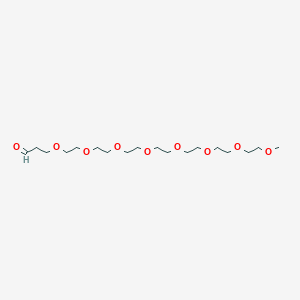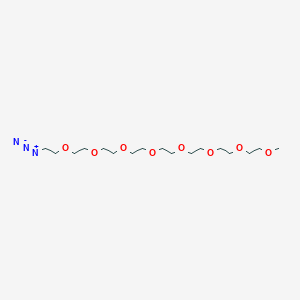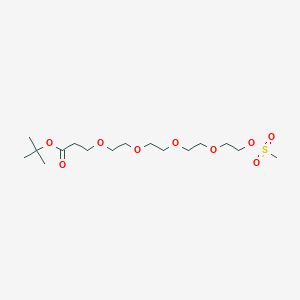
Mes-PEG4-t-butyl ester
Descripción general
Descripción
Mes-PEG4-t-butyl ester is a type of PEG derivative . It has a molecular formula of C16H32O9S and a molecular weight of 400.49 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Mes-PEG4-t-butyl ester is represented by the formula C16H32O9S . This indicates that it contains 16 carbon atoms, 32 hydrogen atoms, 9 oxygen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis
Mes-PEG4-t-butyl ester has a molecular weight of 400.49 . It is used for research purposes and is not intended for diagnostic or therapeutic use .Aplicaciones Científicas De Investigación
Bioconjugation
Both MS-PEG5-t-butyl ester and Mes-PEG4-t-butyl ester can be used for bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, which is often used in the development of drugs and therapeutic agents. The hydrophilic PEG linker in these compounds facilitates solubility in biological applications .
Building Blocks for Synthesis
These compounds can serve as building blocks for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . This makes them valuable in the field of chemical biology and medicinal chemistry that require ligation .
Antibody-Drug Conjugates
One specific application of these compounds is their synthetic incorporation into antibody-drug conjugates . Antibody-drug conjugates are a type of targeted therapy that delivers cytotoxic agents directly to cancer cells, thereby reducing the impact on healthy cells.
Proteolysis-Targeting Chimeras (PROTACs)
Another application is in the creation of proteolysis-targeting chimeras (PROTACs) . PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction by the cell’s natural protein degradation machinery .
Targeted Protein Degradation
Related to the above, these compounds can be used for targeted protein degradation . This is a promising approach for the treatment of diseases caused by the overexpression or abnormal activity of certain proteins .
Proteomics Research
Mes-PEG4-t-butyl ester is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can help in the analysis and identification of proteins, contributing to our understanding of biological processes .
Safety and Hazards
Mecanismo De Acción
Target of Action
MS-PEG5-t-butyl ester, also known as Mes-PEG4-t-butyl ester, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and specific target proteins . The E3 ubiquitin ligases are responsible for the ubiquitination of proteins, marking them for degradation, while the target proteins are those that the compound aims to degrade .
Mode of Action
The compound contains two different ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . By bringing these two entities into close proximity, the compound facilitates the transfer of ubiquitin from the E3 ligase to the target protein . This ubiquitination signals for the protein’s degradation via the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of MS-PEG5-t-butyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, the compound can selectively degrade target proteins . The downstream effects depend on the specific target protein being degraded and can vary widely.
Pharmacokinetics
As a protac linker, its bioavailability and pharmacokinetics would be influenced by factors such as its size, charge, and hydrophilicity .
Result of Action
The primary result of the action of MS-PEG5-t-butyl ester is the degradation of its target proteins . This can have various effects at the molecular and cellular levels, depending on the functions of the degraded proteins .
Action Environment
The action, efficacy, and stability of MS-PEG5-t-butyl ester can be influenced by various environmental factors. These may include the presence of other molecules that can interact with the compound, the pH of the environment, and the temperature
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O9S/c1-16(2,3)25-15(17)5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-26(4,18)19/h5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWEENGLLFLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MS-PEG5-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




